molecular formula C21H13ClN2O B14240877 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile CAS No. 189697-34-5

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile

Cat. No.: B14240877
CAS No.: 189697-34-5
M. Wt: 344.8 g/mol
InChI Key: LXJJEBJILLDWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid as a catalyst under reflux conditions in methanol . The resulting product undergoes further reactions to introduce the chloro and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Chloro-1-oxo-2,2-diphenyl-2H-1lambda~5~-indole-3-carbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

189697-34-5

Molecular Formula

C21H13ClN2O

Molecular Weight

344.8 g/mol

IUPAC Name

5-chloro-1-oxido-2,2-diphenylindol-1-ium-3-carbonitrile

InChI

InChI=1S/C21H13ClN2O/c22-17-11-12-20-18(13-17)19(14-23)21(24(20)25,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H

InChI Key

LXJJEBJILLDWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=C3C=C(C=CC3=[N+]2[O-])Cl)C#N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.